molecular formula C16H20N2O5 B11056644 Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate

Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate

Cat. No.: B11056644
M. Wt: 320.34 g/mol
InChI Key: RAYSPJBZKYEUDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate is a versatile chemical compound with a complex structure. It is known for its high perplexity and burstiness, enabling the synthesis of diverse derivatives for various applications. This compound is also referred to as diethyl 2-(2-oxocyclohexyl)malonate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate typically involves the alkylation of enolate ions. The enolate ion is formed by the reaction of diethyl malonate with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction conditions usually involve a primary or methyl alkyl halide, and the process can be repeated to yield a dialkylated malonic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the α-position relative to the carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions include substituted malonic esters, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate involves its conversion to enolate ions, which then participate in various nucleophilic substitution reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules to form new carbon-carbon bonds . This mechanism is crucial for its role in synthetic organic chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [dicyano(2-oxocyclohexyl)methyl]propanedioate include:

    Diethyl malonate: A simpler malonic ester used in similar synthetic applications.

    Dimethyl malonate: Another malonic ester with similar reactivity but different physical properties.

Uniqueness

This compound is unique due to its complex structure, which allows for the synthesis of a wide variety of derivatives. Its high perplexity and burstiness make it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C16H20N2O5

Molecular Weight

320.34 g/mol

IUPAC Name

diethyl 2-[dicyano-(2-oxocyclohexyl)methyl]propanedioate

InChI

InChI=1S/C16H20N2O5/c1-3-22-14(20)13(15(21)23-4-2)16(9-17,10-18)11-7-5-6-8-12(11)19/h11,13H,3-8H2,1-2H3

InChI Key

RAYSPJBZKYEUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C#N)(C#N)C1CCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.